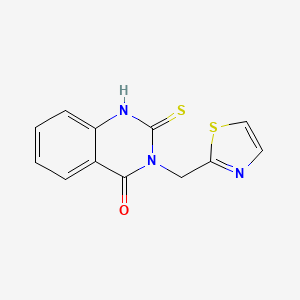

2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

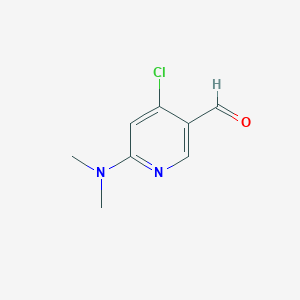

The compound 2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one is a heterocyclic molecule that appears to be a derivative of quinazolinone, a fused bicyclic compound consisting of a benzene ring joined to a pyrimidine ring. The molecule is further modified by the presence of a thiazole, a sulfur-containing five-membered ring, and a sulfanyl group, which is a functional group containing a sulfur atom bonded to a hydrogen atom.

Synthesis Analysis

The synthesis of related quinazolinone derivatives has been explored in the literature. For instance, the sulfonylation of quinazolin-4(3H)-ones has been studied, revealing that the presence of a hydrogen substituent at the 2-position directs the sulfonyl group to the N-3 position. This suggests that the synthesis of the compound might involve similar regioselective sulfonylation techniques . Additionally, the synthesis of novel triazoloquinazolinone derivatives has been reported using dimethyl-n-cyanoimidodithiocarbonate and hydrazinobenzoic acid as building blocks . This indicates that the synthesis of the compound could potentially involve a similar strategy of using building blocks that introduce the sulfanyl and thiazole groups.

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives is characterized by the quinazolinone core, which can undergo various chemical transformations. The presence of a sulfanyl group at the 2-position could influence the electronic distribution within the molecule due to its mesomeric effects, potentially affecting the molecule's reactivity .

Chemical Reactions Analysis

The chemical reactivity of quinazolinone derivatives can be quite diverse. For example, the sulfonylation process can lead to unexpected 1,3-sulfonyl migration, which is an intramolecular shift from nitrogen to oxygen within the molecule . This kind of reactivity might be relevant to the compound , as it could undergo similar intramolecular rearrangements under certain conditions.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one are not detailed in the provided papers, the properties of similar compounds can be inferred. Quinazolinone derivatives generally exhibit a range of physical properties such as melting points, solubility, and crystallinity, which are influenced by the nature of their substituents . The chemical properties, such as acidity, basicity, and reactivity towards nucleophiles or electrophiles, are also determined by the substituents present on the quinazolinone core and the overall molecular structure .

Applications De Recherche Scientifique

Synthesis and Anti-inflammatory Activity

Quinazolin-4-one derivatives, including those related to 2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one, have been synthesized and evaluated for their anti-inflammatory activities. These compounds, varying in their substitutions, exhibited varying degrees of inhibition of edema, with some showing activity comparable to standard drugs upon administration at specific dosages. This suggests their potential as anti-inflammatory agents (Ashok Kumar & C. S. Rajput, 2009).

Antimicrobial and Antifungal Activities

Further exploration into quinazolin-4-one derivatives has revealed a subset with notable antimicrobial and antifungal activities. This includes compounds synthesized through modifications that imbue them with high activity against monoamine oxidase and antitumor properties. The broad spectrum of biological activities underscores the compound's versatility in pharmacological applications (A. Markosyan et al., 2015).

Chemical Synthesis Advancements

Research into functionalized 2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one derivatives highlights significant advancements in the field of chemical synthesis. These compounds are generated via intramolecular electrophilic cyclization, demonstrating the complexity and precision of modern synthetic chemistry. The creation of these compounds opens new pathways for the development of therapeutics and other chemical entities (N. Kut et al., 2020).

Antidepressant and Anxiolytic Properties

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives, structurally related to quinazolin-4-one, have been synthesized and evaluated for their central nervous system (CNS) activity. These studies reveal that certain derivatives possess significant antidepressant and anxiolytic properties, comparable to reference drugs, indicating potential for therapeutic use in treating CNS disorders (F. Clerici et al., 2001).

Novel Antiviral Agents

Research has also led to the development of novel 2,3-disubstituted quinazolin-4(3H)-ones as potential antiviral agents against various strains of influenza, SARS corona, dengue, yellow fever, and other viruses. These compounds have been synthesized using microwave techniques and screened for their antiviral efficacy, showing promising results against avian influenza and moderately active against Venezuelan equine encephalitis and Tacaribe viruses (P. Selvam et al., 2007).

Propriétés

IUPAC Name |

2-sulfanylidene-3-(1,3-thiazol-2-ylmethyl)-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS2/c16-11-8-3-1-2-4-9(8)14-12(17)15(11)7-10-13-5-6-18-10/h1-6H,7H2,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOOTXSIHAFXQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=NC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1274013-03-4 |

Source

|

| Record name | 2-sulfanyl-3-[(1,3-thiazol-2-yl)methyl]-3,4-dihydroquinazolin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methoxy-2-methylbenzenesulfonamide](/img/structure/B2551692.png)

![3-(4-Chlorophenyl)-7-(4-methylpiperazin-1-yl)-5-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2551697.png)

![2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N-(m-tolyl)cyclopropanecarboxamide](/img/structure/B2551699.png)

![(2E)-2-[1-(furan-2-yl)ethylidene]-N-(2-phenylethyl)hydrazinecarbothioamide](/img/structure/B2551700.png)

![Diethyl 5-[2-[[4-(4-bromophenyl)-5-[(furan-2-carbonylamino)methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoylamino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2551703.png)

![5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-2-carbonitrile](/img/structure/B2551705.png)

![2-methoxy-5-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2551708.png)